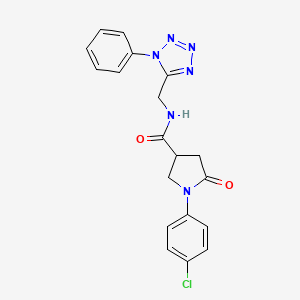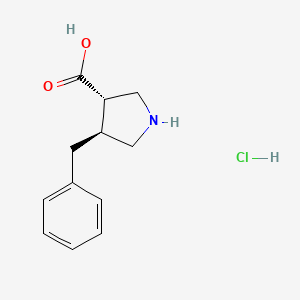![molecular formula C13H17N3O2S B2448559 4-méthyl-N-{2-[2-(1H-pyrazol-1-yl)éthoxy]éthyl}thiophène-2-carboxamide CAS No. 2034300-92-8](/img/structure/B2448559.png)
4-méthyl-N-{2-[2-(1H-pyrazol-1-yl)éthoxy]éthyl}thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrazole and thiophene rings, and the polarity introduced by the ethoxyethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the ethoxyethyl group. It could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethoxyethyl group could increase its solubility in polar solvents .Mécanisme D'action
Target of Action
The primary target of the compound, also known as N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide, is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound forms a strong hydrogen bond with SDH . This interaction can influence the enzyme’s activity, potentially altering energy production within the cell.
Pharmacokinetics
Similar compounds with a pyrazole ring structure are known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound A in lab experiments is that it has been shown to have significant anti-inflammatory and analgesic effects, making it a useful tool for studying these pathways. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on Compound A. One direction is to further investigate its potential anti-cancer properties and to determine the mechanisms by which it inhibits cancer cell growth. Another direction is to investigate its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and efficacy of Compound A in humans.
Méthodes De Synthèse
The synthesis of Compound A involves several steps. The first step involves the reaction of 1H-pyrazole with ethylene oxide to form 2-(2-(1H-pyrazol-1-yl)ethoxy)ethanol. The second step involves the reaction of 2-(2-(1H-pyrazol-1-yl)ethoxy)ethanol with 4-methylthiophene-2-carboxylic acid chloride to form the final product, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide.
Applications De Recherche Scientifique
Protection des Cultures et Insecticides
La structure du composé suggère des propriétés insecticides potentielles. Des chercheurs ont synthétisé des diamides anthraniliques apparentés avec des fonctionnalités sulfilimidoyle et sulfoximidoyle. Ces composés ont montré une bonne efficacité contre les insectes et ont corrélé leurs activités insecticides avec des propriétés physiques . Plus précisément, le fragment N-trifluoroacétylsulfilimine semble prometteur pour le développement de nouveaux agents de protection des cultures.
Catalyse et Réactions de Couplage de Heck
Des complexes de palladium(II) NNN-pince contenant des ligands N-(2-(1H-pyrazol-1-yl)phényl)-picolinamide ont été préparés. Ces complexes présentent une activité catalytique efficace dans le couplage de Heck des bromures d'aryle avec les styrènes. Avec une charge catalytique de 5%, divers styrènes ont été obtenus avec des rendements modérés à élevés (jusqu'à 99% de rendement) .
Activité Antipromastigote
Le composé 13, structurellement lié à notre composé, a démontré une activité antipromastigote in vitro puissante. Des études de simulation moléculaire ont révélé son modèle de liaison favorable dans la poche LmPTR1, suggérant des applications thérapeutiques potentielles .
Activités Antimalariques et Antituberculeuses
Bien que non directement étudié pour notre composé, les dérivés portant un pyrazole ont montré divers effets pharmacologiques, y compris des activités antimalariques et antituberculeuses. Des recherches supplémentaires pourraient révéler des propriétés similaires pour notre composé .
Chimie Organométallique et Complexes Pince
La structure du composé s'aligne avec les complexes pince de type NNN, qui ont été largement étudiés en catalyse. Ces complexes, en particulier ceux basés sur des métaux abondants sur Terre, sont prometteurs pour diverses transformations chimiques .
Propriétés
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJXQCXCOTLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine](/img/structure/B2448481.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2448482.png)

![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)


![1-Phenyl-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2448492.png)



